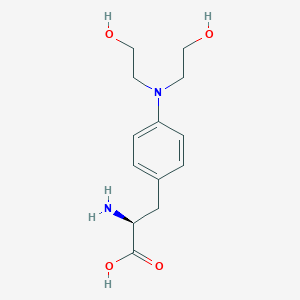
4-Bis(2-hydroxyethyl)amino-L-phenylalanine
描述
4-Bis(2-hydroxyethyl)amino-L-phenylalanine belongs to the class of organic compounds known as phenylalanine and derivatives . These are compounds containing phenylalanine or a derivative thereof resulting from a reaction of phenylalanine at the amino group or the carboxy group, or from the replacement of any hydrogen of phenylalanine .
Molecular Structure Analysis
The molecular formula of 4-Bis(2-hydroxyethyl)amino-L-phenylalanine is C13H20N2O4 . Unfortunately, the specific molecular structure is not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Bis(2-hydroxyethyl)amino-L-phenylalanine are not fully detailed in the search results. The molecular weight is 268.30900 .科学研究应用
Quantitative Analysis in Chemotherapy
4-bis-(2-hydroxyethyl)amino-1-phenylalanine (L-DOH) has been identified in blood samples of patients treated with melphalan (L-PAM), a chemotherapy drug. The presence of L-DOH, a major hydrolysate of L-PAM, indicates its potential importance in L-PAM chemotherapy. A method using reversed-phase high-performance liquid chromatography has been developed for analyzing both L-PAM and L-DOH in biological samples, offering a detection sensitivity of 0.1 ppm. This method ensures a distinct separation of L-PAM and L-DOH without interference from biological backgrounds, crucial for monitoring and studying the effects of chemotherapy treatments (Ahmed & Hsu, 1981).
Synthesis and Biological Activity in Cancer Research
The synthesis and biological properties of compounds, including stereoisomers of 4-[bis(2-chloroethyl)amino]phenylalanine, have been explored. These compounds' structures are designed to increase the selectivity of their antitumor activity, making them significant in cancer research. Such studies contribute to understanding how structural variations in compounds like 4-bis(2-hydroxyethyl)amino-L-phenylalanine can influence their efficacy and selectivity in treating cancers (Krasnov, Zhdanova, & Smirnova, 1995).
Enzymatic Processes and Metabolic Pathways
Research on the aromatic amino acid hydroxylases, which include enzymes like phenylalanine hydroxylase, has provided insights into the metabolism of amino acids including phenylalanine, to which 4-bis(2-hydroxyethyl)amino-L-phenylalanine is structurally related. Understanding the structure and function of these enzymes is crucial in comprehending the metabolic pathways and potential therapeutic applications involving similar compounds (Hufton, Jennings, & Cotton, 1995).
Application in Antibacterial Studies
Compounds derived from L-Phenylalanine, structurally similar to 4-bis(2-hydroxyethyl)amino-L-phenylalanine, have been investigated for their antibacterial properties. These studies provide a framework for exploring how derivatives of amino acids can be used in developing new antibacterial agents, potentially expanding the applications of 4-bis(2-hydroxyethyl)amino-L-phenylalanine in this area (Aziz, 2010).
Amino Acid Hydroxylases and Disease Research
Research into aromatic amino acid hydroxylases, which are closely related to phenylalanine and its derivatives, has contributed to understanding various diseases. The study of these enzymes, their mutations, and their interactions with substrates like 4-bis(2-hydroxyethyl)amino-L-phenylalanine, is crucial in developing treatments for disorders such as phenylketonuria and other metabolic diseases (Flatmark & Stevens, 1999).
属性
IUPAC Name |
(2S)-2-amino-3-[4-[bis(2-hydroxyethyl)amino]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4/c14-12(13(18)19)9-10-1-3-11(4-2-10)15(5-7-16)6-8-17/h1-4,12,16-17H,5-9,14H2,(H,18,19)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGUXSYETMNGJA-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)N(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)N(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00222467 | |
| Record name | 4-Bis(2-hydroxyethyl)amino-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00222467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bis(2-hydroxyethyl)amino-L-phenylalanine | |
CAS RN |
72143-20-5 | |
| Record name | 4-Bis(2-hydroxyethyl)amino-L-phenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072143205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bis(2-hydroxyethyl)amino-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00222467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIHYDROXYMELPHALAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB8B918966 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



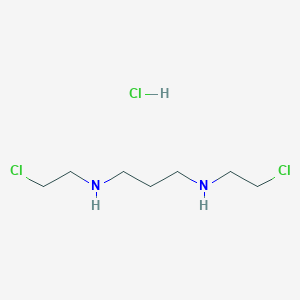
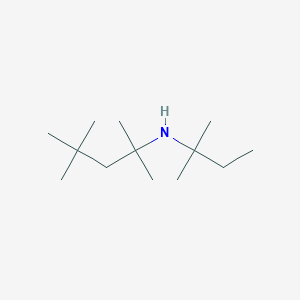
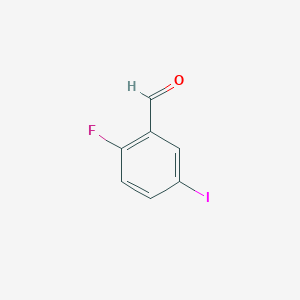
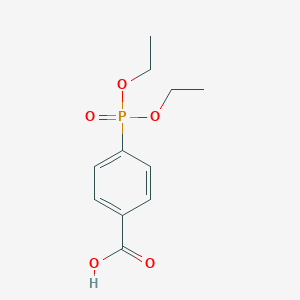

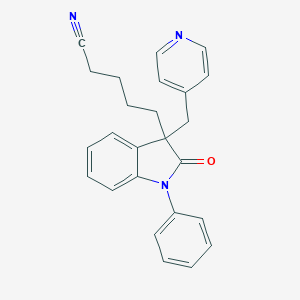
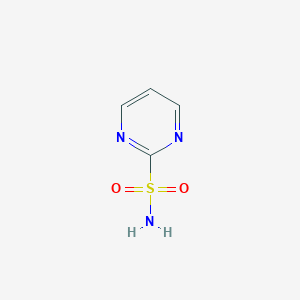
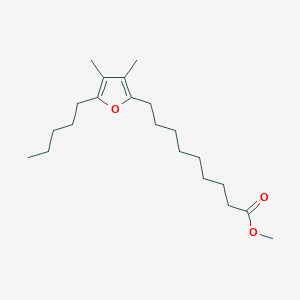
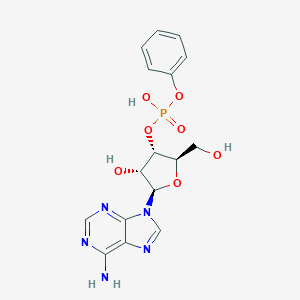
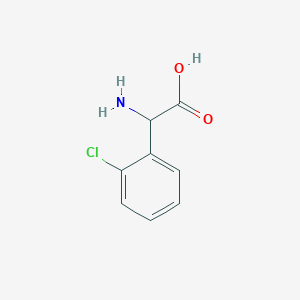
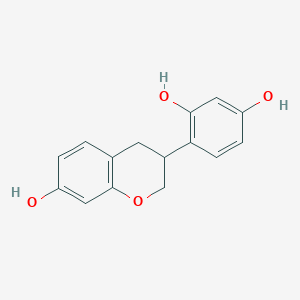
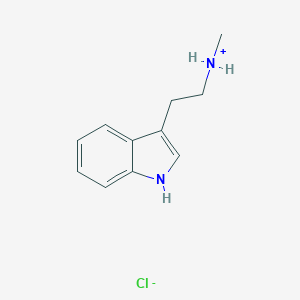
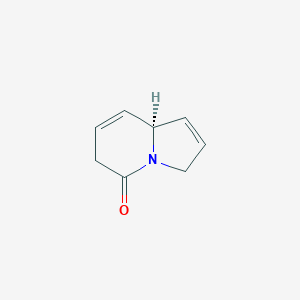
![Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide](/img/structure/B129834.png)